n-Ethyl-2-hydroxyacetamide n-Ethyl-2-hydroxyacetamide
Brand Name: Vulcanchem
CAS No.: 66223-75-4
VCID: VC21062099
InChI: InChI=1S/C4H9NO2/c1-2-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7)
SMILES: CCNC(=O)CO
Molecular Formula: C4H9NO2
Molecular Weight: 103.12 g/mol

n-Ethyl-2-hydroxyacetamide

CAS No.: 66223-75-4

Cat. No.: VC21062099

Molecular Formula: C4H9NO2

Molecular Weight: 103.12 g/mol

* For research use only. Not for human or veterinary use.

n-Ethyl-2-hydroxyacetamide - 66223-75-4

Specification

CAS No. 66223-75-4
Molecular Formula C4H9NO2
Molecular Weight 103.12 g/mol
IUPAC Name N-ethyl-2-hydroxyacetamide
Standard InChI InChI=1S/C4H9NO2/c1-2-5-4(7)3-6/h6H,2-3H2,1H3,(H,5,7)
Standard InChI Key HWVOWKVXWMUGMS-UHFFFAOYSA-N
SMILES CCNC(=O)CO
Canonical SMILES CCNC(=O)CO

Introduction

Chemical Properties and Structure

n-Ethyl-2-hydroxyacetamide is an organic compound characterized by the molecular formula C4H9NO2 and a molecular weight of 103.12 g/mol. It is identified by the Chemical Abstracts Service (CAS) registry number 66223-75-4. The compound features a hydroxyacetamide structure with an ethyl substituent, giving it unique chemical properties that enable specific biological interactions.

The basic chemical properties of n-Ethyl-2-hydroxyacetamide are summarized in Table 1.

Table 1: Basic Chemical Properties of n-Ethyl-2-hydroxyacetamide

PropertyValue
CAS Number66223-75-4
Molecular FormulaC4H9NO2
Molecular Weight103.12 g/mol
Functional GroupsAmide, hydroxyl
Physical StateNot specified in available data
SolubilityLikely soluble in polar solvents (based on structure)

The presence of both amide and hydroxyl functional groups in n-Ethyl-2-hydroxyacetamide contributes to its hydrogen bonding capabilities, which are crucial for its biological activity and interactions with protein targets.

Synthesis Methods

Laboratory Synthesis

n-Ethyl-2-hydroxyacetamide can be synthesized through the reaction of ethylamine with glyoxylic acid. This synthetic route typically follows these general steps:

  • Reaction of ethylamine with glyoxylic acid in a suitable solvent (water or ethanol)

  • Heating of the reaction mixture to approximately 60-80°C for several hours

  • Isolation of the product through filtration

  • Purification by recrystallization

The reaction can be represented as follows (generalized):

Ethylamine + Glyoxylic acid → n-Ethyl-2-hydroxyacetamide + H2O

This synthesis method provides a straightforward approach to obtaining n-Ethyl-2-hydroxyacetamide for research purposes and further development.

Chemical Reactivity

Reaction Types

n-Ethyl-2-hydroxyacetamide participates in various chemical reactions that are characteristic of compounds containing hydroxyl and amide functional groups. These reactions include:

  • Oxidation reactions: The hydroxyl group can undergo oxidation to form corresponding carbonyl compounds.

  • Reduction reactions: The amide group can be reduced to form amines.

  • Substitution reactions: Both the hydroxyl and amide groups can participate in nucleophilic and electrophilic substitution reactions.

These reactions allow for the chemical modification of n-Ethyl-2-hydroxyacetamide to create derivatives with potentially enhanced biological activities or altered physicochemical properties.

Biological Activity

Enzyme Inhibition Properties

The most significant biological activity of n-Ethyl-2-hydroxyacetamide is its ability to inhibit protein lysine methyltransferase SMYD2 (SET and MYND domain-containing protein 2). SMYD2 is an enzyme that catalyzes the methylation of lysine residues in various proteins, including p53, a tumor suppressor protein. The dysregulation of SMYD2 has been implicated in cancer progression.

n-Ethyl-2-hydroxyacetamide exhibits an IC50 value of 0.8 μM against SMYD2, indicating its potent inhibitory effect on this enzyme. The IC50 value represents the concentration of a compound required to inhibit 50% of the target enzyme's activity.

Table 2: Enzyme Inhibition Properties of n-Ethyl-2-hydroxyacetamide

Target EnzymeIC50 ValueSignificance
SMYD20.8 μMPotential anticancer activity

Medicinal Applications

Cancer Research

The inhibition of SMYD2 by n-Ethyl-2-hydroxyacetamide makes it a promising candidate for cancer therapy research. SMYD2 has been found to be overexpressed in various types of cancer, and its inhibition may lead to:

  • Reactivation of tumor suppressor functions

  • Reduction in cancer cell proliferation

  • Increased sensitivity to other anticancer treatments

Condition CategorySpecific ApplicationsMechanism
CancerVarious cancer types with SMYD2 overexpressionInhibition of SMYD2, restoration of tumor suppressor function
Hyperproliferative DisordersConditions characterized by excessive cell growthModulation of protein interactions
Autoimmune DiseasesDisorders involving immune system dysregulationAlteration of protein modifications
Neurodegenerative ConditionsProgressive nervous system disordersProtection against abnormal protein modifications

Structural Analogs and Comparative Analysis

n-Ethyl-2-hydroxyacetamide belongs to a family of α-hydroxyamides, several of which demonstrate interesting biological activities. Comparative analysis with similar compounds provides insights into structure-activity relationships.

Comparison with Similar Compounds

n-Ethyl-2-hydroxyacetamide can be compared with:

  • n-Methyl-2-hydroxyacetamide: A similar compound with a methyl group instead of an ethyl group

  • n-Propyl-2-hydroxyacetamide: Contains a propyl group instead of an ethyl group

These structural variations affect the compounds' biological activities and physicochemical properties. For example, N-propyl-2,2-diphenyl-2-hydroxyacetamide, a more complex analog, demonstrates anticonvulsant, anxiolytic, and antidepressant-like effects , suggesting that the α-hydroxyamide scaffold has versatile therapeutic potential.

Table 4: Comparison of n-Ethyl-2-hydroxyacetamide with Structural Analogs

CompoundStructural DifferenceNotable Properties/Activities
n-Ethyl-2-hydroxyacetamideReference compoundSMYD2 inhibitor (IC50 = 0.8 μM)
n-Methyl-2-hydroxyacetamideMethyl instead of ethylSpecific activities not detailed in search results
n-Propyl-2-hydroxyacetamidePropyl instead of ethylSpecific activities not detailed in search results
N-propyl-2,2-diphenyl-2-hydroxyacetamideMore complex with two phenyl groups and propyl substituentAnticonvulsant (ED50 = 2.5 mg/kg), anxiolytic, antidepressant-like effects

Current Research and Future Perspectives

Ongoing Research

Current research on n-Ethyl-2-hydroxyacetamide is focused on:

  • Further characterization of its SMYD2 inhibitory properties

  • Development of more potent derivatives

  • Exploration of potential therapeutic applications in various disease models

Future Research Directions

Future research on n-Ethyl-2-hydroxyacetamide may include:

  • Structure-activity relationship studies to optimize inhibitory potency

  • Development of more selective SMYD2 inhibitors based on the n-Ethyl-2-hydroxyacetamide scaffold

  • Preclinical studies to evaluate efficacy and safety in disease models

  • Investigation of combination therapies, particularly for cancer treatment

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